molecular formula C8H14O7 B3039855 Glucosylglycolaldehyde CAS No. 136670-93-4

Glucosylglycolaldehyde

Cat. No. B3039855
CAS RN: 136670-93-4
M. Wt: 222.19 g/mol
InChI Key: QBYFEBYWGWYNTO-JAJWTYFOSA-N
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Description

Glucosylglycolaldehyde, based on its name, is a compound that may contain a glucose unit and a glycolaldehyde unit. Glycolaldehyde is the simplest sugar molecule . Glucosides, which generally exist as white crystals, exhibit typical glycol-based structures .


Synthesis Analysis

Glycosides, which glucosylglycolaldehyde might be a part of, are mainly obtained by direct extraction from plants, chemical synthesis, and enzymatic synthesis . Enzymatic synthesis converts substrates into products using enzymes as catalysts .

Scientific Research Applications

Synthesis of 2,3-Dihydrofurans

Glucosylglycolaldehyde, also known as glycolaldehyde, is used in organic synthesis, particularly in the synthesis of 2,3-dihydrofurans . A three-component reaction of glycolaldehyde, indole, and a 1,3-dicarbonyl compound is developed to synthesize a class of 3-(indol-3-yl)-2,3-dihydrofurans .

Enzymatic Synthesis of Glycosyl Compounds

Glucosylglycolaldehyde plays a crucial role in the enzymatic synthesis of glycosyl compounds . Enzymatic synthesis converts substrates into products using enzymes as catalysts . Glucoside compounds, synthesized through this process, have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .

Precursor of Advanced Glycation End Products (AGEs)

Glucosylglycolaldehyde is a precursor of advanced glycation end products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in several age-related chronic diseases, such as cardiovascular disease, diabetes, and Alzheimer’s disease .

Biomass-Derived Chemical Compound

Glucosylglycolaldehyde is a biomass-derived chemical compound available from cellulose or glucose . It has potential applications in the development of bio-based materials and fuels .

Development of Deep Eutectic Solvents (DES)

Glucosylglycolaldehyde is used in the development of deep eutectic solvents (DES) . DES are a type of ionic liquid with remarkable solvating properties, and they are used in a variety of chemical processes .

Production of Value-Added Chemicals

Glucosylglycolaldehyde can be transformed into value-added chemicals . This opens up new possibilities for the utilization of this compound in various industrial applications .

Mechanism of Action

Target of Action

Glucosylglycolaldehyde (GA) primarily targets the β-Glucosidases . β-Glucosidases are enzymes that hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . They play essential roles in various biological functions, including biomass conversion in microorganisms, breakdown of glycolipids and exogenous glucosides in animals, and defense, phytohormone conjugate activation, and scent release in plants .

Mode of Action

It is known that ga is a metabolic precursor of several advanced glycation end products (ages) . AGEs are formed through a non-enzymatic reaction between reducing sugars and amino structures in amino acids, proteins, phospholipids, or DNA . Glyoxal, GA, and methylglyoxal are potential intermediates for the formation of AGE structures such as Nω- (carboxymethyl)lysine (CML) .

Biochemical Pathways

GA is involved in the glycolysis/gluconeogenesis pathway . Glycolysis is the anerobic conversion of glucose to pyruvic acid . It provides the cell with ATP under anerobic conditions and also supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides .

Pharmacokinetics

It is known that ga is a metabolic precursor of several ages

Result of Action

The molecular and cellular effects of GA’s action are primarily related to its role as a precursor of AGEs . AGEs can disrupt insulin signaling and glucose uptake, potentially exacerbating conditions such as obesity, arteriosclerosis, cardiovascular disease, and diabetes .

Action Environment

The action, efficacy, and stability of GA can be influenced by various environmental factors. For example, the effects of GA can vary based on food and cooking methods . .

properties

IUPAC Name

2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O7/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h1,4-8,10-13H,2-3H2/t4-,5-,6+,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYFEBYWGWYNTO-JAJWTYFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)OC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucosylglycolaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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